molecular formula C9H7FN6 B11573679 8-fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole

8-fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B11573679
M. Wt: 218.19 g/mol
InChI Key: UFRCSMTZLCANHO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole typically involves a multi-step process. The commercially available starting material, indoline-2,3-diones, is reacted with thiosemicarbazide in water at 100°C for 5 hours to provide intermediates. These intermediates are then hydrazinated with 80% hydrazine monohydrate at 120°C for 3 hours . Another method involves the condensation of 5-tert-butylisatins with benzene-1,2-diamine and thiosemicarbazide .

Chemical Reactions Analysis

8-fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:

Comparison with Similar Compounds

8-fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole can be compared with other similar compounds in the triazinoindole family:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C9H7FN6

Molecular Weight

218.19 g/mol

IUPAC Name

(8-fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine

InChI

InChI=1S/C9H7FN6/c10-4-1-2-6-5(3-4)7-8(12-6)13-9(14-11)16-15-7/h1-3H,11H2,(H2,12,13,14,16)

InChI Key

UFRCSMTZLCANHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C3=C(N2)N=C(N=N3)NN

Origin of Product

United States

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